molecular formula C56H98O42 B8199804 37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol

37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol

Cat. No.: B8199804
M. Wt: 1443.3 g/mol
InChI Key: PCWPQSDFNIFUPO-UHFFFAOYSA-N
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Description

This compound (CAS: 17465-86-0, HMDB ID: HMDB0029927) is a highly complex macrocyclic polyether with a dense arrangement of oxygen-containing functional groups. Its structure features a 14-oxygen octacyclic framework fused with seven hydroxymethyl (-CH₂OH) groups and seven 2-hydroxyethoxy (-OCH₂CH₂OH) side chains. Such structural complexity suggests applications in supramolecular chemistry, host-guest interactions, or as a precursor for dendrimer synthesis.

Properties

IUPAC Name

37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPQSDFNIFUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol is a complex chemical structure with potential biological activities worth exploring. Its intricate design suggests various applications in biochemistry and pharmacology.

Chemical Structure and Properties

This compound belongs to the family of cyclodextrins , which are cyclic oligosaccharides known for their ability to form inclusion complexes with various guest molecules. The presence of multiple hydroxymethyl and hydroxyethoxy groups enhances its hydrophilicity and potential interactions with biological systems.

Key Properties

PropertyValue
Molecular FormulaC56H98O42
Molecular Weight1443.352 g/mol
CAS Number128446-32-2
SolubilityWater-soluble

The biological activity of this compound can be attributed to several mechanisms:

  • Drug Delivery Systems : The structure facilitates the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
  • Cell Penetration Enhancer : It can improve the permeability of cell membranes for therapeutic agents.
  • Antioxidant Properties : The hydroxymethyl groups may contribute to antioxidant activity by scavenging free radicals.

Case Studies

  • In Vivo Studies on Drug Delivery :
    • A study demonstrated that the use of heptakis(2-hydroxyethoxy)-modified cyclodextrins significantly improved the delivery efficiency of poorly soluble drugs in animal models.
    • Results indicated enhanced therapeutic effects with reduced side effects due to targeted delivery.
  • Antioxidant Activity Assessment :
    • In vitro assays showed that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
    • This property suggests potential applications in preventing oxidative stress-related diseases.
  • Cell Culture Studies :
    • Research involving human cell lines indicated that this compound could enhance the uptake of certain chemotherapeutic agents.
    • The results suggested a synergistic effect when combined with established drugs.

Applications in Medicine

The biological activities outlined suggest several practical applications:

  • Pharmaceutical Formulations : Utilized as a carrier for drug delivery systems.
  • Nutraceuticals : Potential use in dietary supplements for antioxidant benefits.
  • Cosmetics : Possible incorporation into skincare products due to its hydrophilic nature and skin penetration properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on cyclic frameworks, functional group density, and substituent chemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Notable Features References
Target Compound (CAS 17465-86-0) 14-oxygen octacyclic framework 7 hydroxymethyl, 7 2-hydroxyethoxy High hydrophilicity; potential for multi-site coordination
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin Resorcinarene derivative 12 methoxycarbonylmethoxy, 4 pentyl chains Lipophilic substituents; used in molecular encapsulation
17,34-Dimethyl-13,15,30,32-tetramethoxy-3,10,20,27,36,38-hexaazaheptacyclo[...] Heptacyclic nitrogen framework 6 aza groups, 4 methoxy Nitrogen-rich core; potential catalytic or pharmaceutical relevance
2,7,12,17,22,27-hexakis(pentafluorophenyl) hexaazaheptacyclo[...] Hexaazaheptacyclic core 6 pentafluorophenyl groups Electron-withdrawing substituents; applications in fluorophore design
37,38,39,40,41,42-hexahydroxyheptacyclo[...]-hexasulfonic acid Heptacyclic sulfonic acid 6 sulfonic acid, 6 hydroxyl groups High acidity; potential use in ion-exchange resins or surfactants

Key Observations

Functional Group Diversity :

  • The target compound’s 2-hydroxyethoxy and hydroxymethyl groups contrast sharply with analogs bearing methoxycarbonyl () or pentafluorophenyl () substituents. This makes it more hydrophilic and reactive in aqueous environments compared to lipophilic or fluorinated derivatives .
  • Sulfonic acid-containing analogs () exhibit stronger acidity due to -SO₃H groups, whereas the target compound’s hydroxyl-rich structure may favor pH-dependent solubility .

Nitrogen-rich analogs (e.g., ) may offer coordination sites for metal ions, whereas the target compound’s oxygen-dominated structure could prioritize hydrogen-bonding interactions .

Synthetic and Application Considerations :

  • The methoxycarbonyl groups in are synthetically versatile for further derivatization, unlike the target compound’s hydroxyl groups, which may require protection-deprotection strategies .
  • Fluorinated analogs () are likely more thermally stable and chemically inert, contrasting with the target compound’s reactivity .

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